Heparin disaccharide IV-H
Description
Overview of Heparin and Heparan Sulfate (B86663) Glycosaminoglycans (GAGs)
Heparin and heparan sulfate are members of the glycosaminoglycan (GAG) family, a class of long, linear polysaccharides. nih.govwikipedia.org These molecules are found on the surface of all mammalian cells and in the extracellular matrix, where they play crucial roles in regulating a wide array of biological activities, including developmental processes, blood coagulation, and cell signaling. nih.govwikipedia.orgtandfonline.com
Both heparin and heparan sulfate are composed of repeating disaccharide units. nih.govpsu.edu These chains are attached to a core protein, forming proteoglycans. wikipedia.orgsigmaaldrich.com The fundamental structure consists of a hexuronic acid linked to a glucosamine (B1671600) residue. nih.govscispace.com The structural complexity and diversity of these molecules arise from variations in the sugar units and their extensive modifications. nih.gov
The repeating disaccharide units of heparin and heparan sulfate exhibit significant heterogeneity. nih.gov The uronic acid can be either D-glucuronic acid (GlcA) or its C5 epimer, L-iduronic acid (IdoA). psu.eduscispace.com The glucosamine residue can be N-acetylated (GlcNAc) or N-sulfated (GlcNS). psu.eduscispace.com Further complexity is introduced by sulfation at various positions, including the 2-O position of the uronic acid and the 3-O and 6-O positions of the glucosamine. psu.eduscispace.com This variability in sulfation patterns and the sequence of these disaccharides create a vast array of unique structures with distinct biological functions. nih.govnih.gov
| Monosaccharide Building Blocks of Heparin and Heparan Sulfate | |
| Uronic Acids | D-glucuronic acid (GlcA) |
| L-iduronic acid (IdoA) | |
| Glucosamines | N-acetylglucosamine (GlcNAc) |
| N-sulfoglucosamine (GlcNS) | |
| Common Sulfation Sites | 2-O-sulfation (on IdoA and GlcA) |
| 6-O-sulfation (on GlcNAc and GlcNS) | |
| 3-O-sulfation (on GlcNS) | |
| N-sulfation (on glucosamine) |
Positional and Configurational Context of Heparin Disaccharide IV-H
This compound is one of several disaccharides produced by the enzymatic digestion of heparin and heparan sulfate, a process essential for their structural analysis. nih.govscispace.com
This compound (ΔUA-GlcN) is classified as a non-isomeric disaccharide, meaning it does not share the same atomic composition and connectivity as other disaccharide units but differs in the spatial arrangement of its atoms. nih.gov This distinction is crucial for analytical methods like mass spectrometry, which are used to separate and identify the various disaccharide components of heparin and heparan sulfate. nih.govacs.org
| Common Disaccharide Units in Heparin and Heparan Sulfate | |
| Heparin | IdoA(2S)-GlcNS(6S) (most abundant) |
| IdoA(2S)-GlcNS | |
| IdoA-GlcNS(6S) | |
| GlcA-GlcNAc | |
| Heparan Sulfate | GlcA-GlcNAc (most abundant) |
Fundamental Role in Glycobiology Research Paradigms
This compound, along with other heparin-derived disaccharides, serves as a vital tool in glycobiology research. smolecule.comtargetmol.com By analyzing the composition of these disaccharides, scientists can gain insights into the structure-function relationships of heparin and heparan sulfate. nih.gov This knowledge is critical for understanding their roles in both normal physiological processes and in pathological conditions. nih.gov Furthermore, these disaccharides are used as standards in analytical techniques to profile the changes in heparin and heparan sulfate structures in various biological samples, which has potential applications in disease diagnosis and prognosis. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
2-(5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO10/c13-4(2-14)8(18)10(6(17)3-15)23-12-9(19)5(16)1-7(22-12)11(20)21/h1-2,4-6,8-10,12,15-19H,3,13H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCSYLOUHOXZCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(C(C1O)O)OC(C(CO)O)C(C(C=O)N)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407853 | |
| Record name | Heparin disaccharide IV-H | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123228-39-7 | |
| Record name | Heparin disaccharide IV-H | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Methodologies for Structural Characterization and Quantitative Analysis of Heparin Disaccharide Iv H
Enzymatic Depolymerization Techniques for Heparin/Heparan Sulfate (B86663)
Enzymatic depolymerization using heparin lyases is a cornerstone for heparin/HS structural analysis. These bacterial enzymes cleave the polysaccharide chains via a β-elimination mechanism, yielding oligosaccharides with a characteristic unsaturated uronic acid residue at the non-reducing end. nih.govneb.comneb.com This double bond serves as a chromophore, absorbing ultraviolet (UV) light at approximately 232 nm, which facilitates detection and quantification. neb.comamsbio.com
The generation of specific disaccharides, including IV-H, is dependent on the distinct substrate specificities of the three primary heparin lyases. neb.com
Heparinase I (EC 4.2.2.7) exhibits high specificity for heavily sulfated regions within the heparin chain. rndsystems.com It primarily cleaves the glycosidic bond between an N-sulfated hexosamine and a 2-O-sulfated iduronic acid residue. nih.govneb.com Due to its preference for highly sulfated domains, Heparinase I has limited to no activity in the less-sulfated regions that give rise to disaccharide IV-H.
Heparinase II (no EC number assigned) has the broadest substrate specificity of the three enzymes. neb.comsigmaaldrich.com It can cleave linkages to both glucuronic and iduronic acids, irrespective of their 2-O-sulfation status, and acts in regions of both high and low sulfation. neb.comsigmaaldrich.comnih.gov Its ability to cleave linkages such as -GlcNAc-UA- makes it a key enzyme for the liberation of disaccharide IV-H from the heparin/HS backbone.
Heparinase III (EC 4.2.2.8) is highly specific for the less-sulfated domains typical of heparan sulfate. amsbio.comsigmaaldrich.com It selectively cleaves glycosidic bonds between a hexosamine (either N-sulfated or N-acetylated) and an adjacent glucuronic acid residue. amsbio.comnih.gov This specificity makes Heparinase III particularly effective at generating the non-sulfated disaccharide IV-H.
For comprehensive disaccharide analysis, a combination of all three heparinases is typically employed to ensure the complete depolymerization of the polysaccharide chains. neb.comnih.gov
| Enzyme | EC Number | Primary Substrate | Cleavage Site Specificity | Role in IV-H Generation |
|---|---|---|---|---|
| Heparinase I | 4.2.2.7 | Heparin (highly sulfated regions) | -GlcNS(±6S)-IdoA(2S)- nih.govneb.com | Minimal to none |
| Heparinase II | Not Assigned | Heparin and Heparan Sulfate | Broad specificity; cleaves at linkages to both GlcA and IdoA in high and low sulfated regions. neb.comsigmaaldrich.com | High |
| Heparinase III | 4.2.2.8 | Heparan Sulfate (less sulfated regions) | -GlcNR-GlcA- (where R is acetyl or sulfo) amsbio.comnih.gov | High |
Heparin lyases are classified as polysaccharide lyases (PL), not hydrolases. They operate through a β-elimination mechanism to cleave the α-(1→4) glycosidic bond between a hexosamine and a uronic acid. nih.govneb.com This reaction involves the abstraction of the proton from the C5 position of the uronic acid, leading to the formation of a double bond between C4 and C5 of the uronic acid residue and subsequent cleavage of the glycosidic bond. nih.gov The product is an oligosaccharide with a newly formed unsaturated uronic acid (ΔUA) at its non-reducing terminus. neb.comneb.com This mechanism is distinct from hydrolysis, which would otherwise preserve the saturated structure of the uronic acid ring.
Chemical Degradation Strategies for Heparin Disaccharide Generation
Chemical methods provide an alternative to enzymatic digestion for depolymerizing heparin and heparan sulfate. These techniques offer different cleavage specificities and can yield products with preserved structural features that are altered by enzymatic action.
Treatment with nitrous acid (HNO₂) at low pH (e.g., pH 1.5) is a highly specific chemical method that cleaves the glycosidic linkage at N-sulfated glucosamine (B1671600) (GlcNS) residues. wikipedia.orgspringernature.com The reaction proceeds via deaminative cleavage of the N-sulfamate group. wikipedia.org Critically, linkages involving N-acetylated glucosamine (GlcNAc), the glucosamine component of disaccharide IV-H, are resistant to this cleavage. springernature.com
A significant advantage of nitrous acid degradation is that it does not alter the structure of the uronic acid residues (glucuronic or iduronic acid), which remain as saturated rings in the resulting fragments. nih.gov This preservation of uronic acid structural information is a key distinction from enzymatic methods, where the uronic acid at the cleavage site is converted to an unsaturated derivative. nih.gov The reaction converts the targeted GlcNS residue into a 2,5-anhydromannose residue at the new reducing end of the resulting oligosaccharide. wikipedia.orgnih.gov
Controlled acid hydrolysis, using reagents such as trifluoroacetic acid (TFA), can be employed to cleave glycosidic bonds within the heparin polymer. hud.ac.uk However, this method is generally less specific than either enzymatic or nitrous acid degradation. The conditions of hydrolysis, including pH, temperature, and time, must be carefully managed, as harsh acidic conditions can lead to both glycosidic cleavage and the removal of sulfate groups (desulfation). hud.ac.ukhud.ac.uk Studies have shown that under mildly acidic conditions, desulfation can be a major competing reaction, while significant glycosidic bond scission is typically observed only after prolonged exposure to stronger acidic conditions (e.g., pH 1 at 80°C). hud.ac.uk Due to this lack of specificity and the potential for unintended side reactions, controlled hydrolysis is a more challenging approach for the quantitative isolation of specific, intact disaccharides like IV-H.
| Method | Reagent | Cleavage Site | Effect on Uronic Acid | Primary Advantage | Primary Disadvantage |
|---|---|---|---|---|---|
| Nitrous Acid Degradation | HNO₂ | N-sulfated glucosamine (GlcNS) wikipedia.orgspringernature.com | Preserved (saturated) nih.gov | High specificity and preservation of uronic acid structure. | Does not cleave at N-acetylated glucosamine (GlcNAc). |
| Controlled Hydrolysis | Acid (e.g., TFA) | Glycosidic linkages (less specific) hud.ac.uk | Preserved (saturated) | Can break any glycosidic bond. | Low specificity; can cause unintended desulfation. hud.ac.uk |
State-of-the-Art Chromatographic Separations
Following depolymerization, the resulting mixture of disaccharides must be separated for identification and quantification. High-performance liquid chromatography (HPLC) is the predominant technique, with two main approaches being widely used.
Strong Anion Exchange (SAX) HPLC: SAX-HPLC is a robust and traditional method for separating heparin-derived disaccharides. nih.gov The separation is based on the interaction of the negatively charged sulfate and carboxyl groups on the disaccharides with a positively charged stationary phase. usp.org Elution is typically achieved using a salt gradient (e.g., NaCl), where molecules with a higher negative charge are retained longer on the column. nih.gov As Heparin Disaccharide IV-H is non-sulfated and carries only a single negative charge from its carboxyl group, it is one of the earliest eluting disaccharides in a typical SAX-HPLC separation. researchgate.net
Reversed-Phase Ion-Pairing (RPIP) HPLC: RPIP-HPLC has become an increasingly popular and powerful technique, particularly due to its direct compatibility with mass spectrometry (MS). nih.govnih.gov This method utilizes a hydrophobic stationary phase (e.g., C18) and a mobile phase containing a lipophilic ion-pairing agent, such as tributylamine (B1682462). nih.govresearchgate.net The ion-pairing agent neutralizes the negative charges on the disaccharides, allowing them to be retained and separated based on fine structural differences, including the number and position of sulfate groups. nih.gov RPIP-HPLC and its ultra-performance (UPLC) variants provide excellent resolution of all eight major heparin disaccharides, including isomeric forms, and offer high sensitivity for quantitative analysis. nih.govnih.gov When coupled with electrospray ionization mass spectrometry (ESI-MS), this method allows for unambiguous identification by both retention time and mass-to-charge ratio, making it a gold standard for compositional analysis. nih.govacs.org
| Technique | Stationary Phase | Separation Principle | Common Detector(s) | Elution of Disaccharide IV-H |
|---|---|---|---|---|
| SAX-HPLC | Strong Anion Exchanger | Charge density; interaction of anionic groups with a cationic phase. nih.govusp.org | UV (232 nm) | Early elution (low negative charge). researchgate.net |
| RPIP-HPLC/UPLC | Reversed-Phase (e.g., C18) | Hydrophobicity after neutralization of charges by an ion-pairing agent. nih.govnih.gov | UV (232 nm), Mass Spectrometry (MS) nih.govresearchgate.net | Separated from all other sulfated and non-sulfated disaccharides. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Electrospray Ionization (ESI-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS), particularly when coupled with electrospray ionization (ESI), has become an indispensable tool for the analysis of heparin disaccharides. ESI is a soft ionization technique that allows for the transfer of large, non-volatile, and thermally labile molecules like disaccharides into the gas phase as intact ions, making it highly suitable for subsequent mass analysis.
The quantification of low-abundance species such as this compound amidst a complex mixture of highly sulfated, more abundant disaccharides presents a significant analytical challenge. Tandem mass spectrometry (MS/MS or MS²) overcomes this by providing high selectivity and sensitivity. In this approach, a specific precursor ion (the molecular ion of the disaccharide of interest) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer.
Specific, unique fragment ions, known as diagnostic ions, are generated for each disaccharide. By monitoring these specific ion transitions—a technique called Multiple Reaction Monitoring (MRM)—analysts can achieve highly sensitive and selective quantification, even for compounds present at very low levels. nih.gov For this compound, which lacks sulfate groups, the fragmentation pattern is distinct from its sulfated counterparts, allowing for the selection of unique diagnostic ions for its quantification. Even when co-eluting with other compounds, the specificity of MRM allows for accurate measurement, with detection limits reaching the picomole to femtomole range. nih.gov
The table below illustrates the principle of using precursor and diagnostic product ions for quantification.
| Disaccharide | Precursor Ion (m/z) | MS2 Diagnostic Product Ions (m/z) | Ionization Mode |
| **this compound (ΔUA-GlcNH₂) ** | 338.1 | 175.0, 139.0 | Negative |
| Heparin Disaccharide I-S (ΔUA2S-GlcNS6S) | 576.0 | 382.0, 96.9 (SO₃⁻) | Negative |
| Heparin Disaccharide II-S (ΔUA-GlcNS6S) | 496.0 | 398.0, 96.9 (SO₃⁻) | Negative |
This table is illustrative and specific m/z values can vary slightly based on instrumentation and adduct formation.
A major challenge in heparin analysis is the presence of numerous isomers—molecules with the same mass but different structures (e.g., different sulfation positions). Tandem mass spectrometry is a powerful technique for differentiating and quantifying these isomers. nih.gov Although this compound (ΔUA-GlcNH₂) and IV-S (ΔUA-GlcNS) are not isomeric, the principle applies to distinguishing IV-H from other non-sulfated isomers and quantifying it within isomeric groups.
When subjected to CID, isomeric disaccharides fragment into a unique set of product ions, providing a structural fingerprint. nih.govacs.org The fragmentation patterns include glycosidic cleavages (yielding B, Y, and Z ions) and cross-ring cleavages (yielding A and X ions). nih.govacs.org The relative abundance of these specific fragments allows for the unambiguous identification and relative quantification of each isomer in a mixture. acs.org For example, the differentiation of the isomeric pair ΔUA→GlcNS6S and ΔUA2S→GlcNS is achieved by observing their distinct product ion spectra. nih.gov This methodology, validated with mock mixtures, demonstrates acceptable accuracy and precision for resolving complex isomeric compositions. nih.gov
| Ion Type | Cleavage Site | Description |
| B, C | Glycosidic Bond | Fragments containing the non-reducing end |
| Y, Z | Glycosidic Bond | Fragments containing the reducing end |
| A, X | Cross-Ring | Fragments from cleavage of the sugar ring itself |
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and its advanced counterpart, UPLC, which utilizes smaller particle-packed columns for higher resolution and speed, are central to the separation of heparin disaccharides prior to detection. rpi.eduresearchgate.net
Reversed-Phase Ion-Pair HPLC (RPIP-HPLC) is a widely used technique for separating highly polar and charged molecules like heparin disaccharides on a non-polar (e.g., C18) stationary phase. sigmaaldrich.com A volatile ion-pairing reagent, such as tributylamine (TrBA), is added to the mobile phase. nih.govnih.gov The cationic amine pairs with the anionic carboxylate and sulfate groups of the disaccharides, neutralizing their charge and increasing their hydrophobicity, thus enabling their retention and separation on the reversed-phase column. RPIP-HPLC is highly compatible with online ESI-MS detection, making it a powerful tool for comprehensive analysis. nih.govnih.gov
Strong Anion Exchange HPLC (SAX-HPLC) separates molecules based on the strength of their ionic interaction with a positively charged stationary phase. nih.gov Disaccharides are eluted using a salt gradient of increasing ionic strength. Separation is primarily determined by the number of sulfate groups and the presence of a carboxylate group. While SAX-HPLC offers excellent resolution based on charge, the high salt concentrations required for elution are often incompatible with direct ESI-MS analysis, necessitating offline collection and desalting or the use of specialized MS-compatible eluents. nih.gov
| Feature | RPIP-HPLC | SAX-HPLC |
| Separation Principle | Partitioning based on polarity/hydrophobicity | Ion exchange based on charge density |
| Stationary Phase | Non-polar (e.g., C18) | Positively charged (e.g., quaternary amine) |
| Mobile Phase Additive | Ion-pairing reagent (e.g., Tributylamine) | High concentration salt gradient (e.g., NaCl) |
| MS Compatibility | High (with volatile ion-pairing reagents) | Low (requires desalting or MS-compatible buffers) |
| Primary Application | LC-MS analysis of all disaccharides | High-resolution separation of sulfated isomers |
Hydrophilic Interaction Chromatography (HILIC) is an alternative chromatographic mode for separating highly polar compounds. nih.gov The stationary phase is polar (e.g., amide, zwitter-ionic), and the mobile phase is typically a high concentration of a water-miscible organic solvent, like acetonitrile (B52724), with a small amount of aqueous buffer. nih.gov A liquid-liquid partitioning mechanism occurs where polar analytes like this compound partition into the water-enriched layer on the surface of the stationary phase. nih.gov HILIC offers excellent MS compatibility due to the volatile organic mobile phases used and provides an orthogonal separation mechanism to RPIP-HPLC, which can be advantageous for complex mixtures. nih.govresearchgate.net
Capillary Electrophoresis (CE) for Disaccharide Resolution
Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. springernature.com Due to its high resolving power, sensitivity, and minimal sample consumption, CE is well-suited for the analysis of heparin disaccharides. nih.govmit.edu
Separation is performed in a narrow fused-silica capillary filled with a background electrolyte buffer. acs.org At low pH (e.g., pH 3.5), carboxyl groups are partially protonated, and the disaccharides carry a net negative charge proportional to their degree of sulfation, allowing them to be separated based on their charge-to-mass ratio. nih.gov This method is capable of separating all 12 known heparin disaccharides in a single run. nih.gov However, under these acidic conditions, this compound, which possesses a primary amine and a carboxyl group, may behave as a cation and therefore may not be detected with other anionic disaccharides when using reversed polarity separation. acs.org Coupling CE with laser-induced fluorescence (LIF) detection after derivatization can significantly enhance sensitivity, allowing for the analysis of attomole-level quantities. springernature.comnih.gov
| Parameter | Typical Condition | Purpose |
| Capillary | Uncoated fused-silica | Provides a surface for the electroosmotic flow |
| Background Electrolyte | 15-50 mM Phosphate or Formate Buffer | Maintains pH and conductivity |
| pH | 3.5 | Optimizes charge differences between disaccharides |
| Voltage | 20-25 kV | Drives the electrophoretic separation |
| Detection | UV (232 nm) or Laser-Induced Fluorescence (LIF) | Quantifies unsaturated disaccharides |
Advanced Spectroscopic Characterization of this compound
Advanced spectroscopic techniques are indispensable for the detailed structural elucidation of heparin disaccharides, providing critical insights into their conformation and sulfation patterns, which are paramount to their biological function.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary non-destructive tool for the comprehensive structural analysis of heparin and its derivatives like this compound. Techniques such as 1D ¹H NMR and 2D Heteronuclear Single Quantum Coherence (¹³C-HSQC) spectroscopy enable the identification, quantification, and conformational assessment of these complex carbohydrates. nih.govresearchgate.net
The biological activity of heparin is intrinsically linked to the conformational flexibility of its constituent monosaccharides, particularly the L-iduronic acid (IdoA) residue. The IdoA ring can exist in a dynamic equilibrium between several conformations, most notably the ¹C₄ chair, the ⁴C₁ chair, and the ²S₀ skew-boat forms. nih.govmtak.hu The specific sulfation pattern of the disaccharide significantly influences this equilibrium. nih.gov
NMR spectroscopy, through the precise measurement of three-bond proton-proton (³J H,H) coupling constants, allows for a detailed analysis of this conformational balance. nih.govnih.gov For instance, studies on heparin-derived disaccharides have shown that a 2-O-sulfate group on the IdoA residue tends to stabilize the ¹C₄ conformation. researchgate.net Conversely, unsulfated IdoA residues exhibit marked variability in their coupling constants with changes in temperature and solvent, indicating a rapid conformational equilibrium between the ¹C₄, ⁴C₁, and ²S₀ conformers. nih.gov This conformational plasticity is a key determinant of heparin's ability to interact with proteins. mtak.hu
Table 1: Dominant Conformations of Iduronic Acid (IdoA) Residues in Heparin Disaccharides
| Conformer | Description | Stabilizing Factors |
|---|---|---|
| ¹C₄ | Chair form | 2-O-sulfation of the IdoA residue. nih.govresearchgate.net |
| ²S₀ | Skew-boat form | A key conformation for antithrombin III binding. mtak.huresearchgate.net |
| ⁴C₁ | Chair form | More favored in unsulfated IdoA under certain solvent conditions. nih.gov |
The quality and safety of heparin as an active pharmaceutical ingredient (API) depend on rigorous monitoring throughout its complex manufacturing supply chain. nih.gov NMR spectroscopy, often combined with chemometric analysis, has emerged as a powerful technique for assessing the quality of crude heparin even before it undergoes purification. nih.govbruker.com
¹H and quantitative ¹³C-HSQC NMR spectra serve as detailed fingerprints of heparin samples. nih.govresearchgate.net These methods can differentiate crude heparin based on animal and tissue source (e.g., porcine vs. bovine) by identifying variations in sulfation patterns and disaccharide composition. nih.govbruker.comnih.gov For instance, ¹³C-HSQC can quantify the relative abundance of different monosaccharide and disaccharide units, including the identification of process-related impurities or contaminants like oversulfated chondroitin (B13769445) sulfate (OSCS). researchgate.netnih.govnih.gov This level of detailed structural analysis is crucial for ensuring the quality and consistency of the final heparin product. nih.govipqpubs.com
Raman spectroscopy offers a valuable complementary approach to NMR for probing the specific sulfation patterns of heparin disaccharides. This technique provides information on the vibrational modes of molecules. The sulfate groups (SO₃⁻) on the glucosamine and iduronic acid residues have characteristic symmetric stretching vibrations that produce distinct bands in the Raman spectrum. semanticscholar.orgnih.gov
Analysis of heparin disaccharide standards has allowed for the assignment of specific Raman bands to different sulfate groups:
N-sulfate: A strong band around 1039 cm⁻¹. nih.gov
6-O-sulfate: A band at approximately 1055 cm⁻¹. nih.gov
2-O-sulfate: A band appearing near 1065 cm⁻¹. nih.gov
By identifying these bands in the spectrum of a heparin sample, the relative proportions of N-, 6-O-, and 2-O-sulfation can be determined. semanticscholar.orgnih.gov
Resonance Raman Optical Activity (ROA), a chiroptical technique, provides even deeper insight into the three-dimensional structure. ROA spectra are sensitive to the stereochemistry and conformation of chiral molecules, offering a unique fingerprint based on the sulfation pattern and solution conformation of heparin disaccharides. researchgate.net ROA spectra of glycosaminoglycans display characteristic features specific to major chemical differences such as N- and O-sulfation, making it a powerful tool for structural fingerprinting. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C-HSQC)
Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity
To overcome the challenges of detecting and quantifying heparin disaccharides at low concentrations, particularly in complex biological samples, derivatization strategies are employed. These methods involve chemically attaching a tag to the disaccharide, which enhances its signal in analytical systems.
Fluorescent labeling is a widely used derivatization strategy that dramatically increases detection sensitivity. nih.govspringernature.com A fluorophore is typically attached to the reducing end of the disaccharide, enabling analysis by highly sensitive techniques like high-performance liquid chromatography (HPLC) with fluorescence detection or capillary electrophoresis with laser-induced fluorescence (CE-LIF). nih.govnih.gov This approach can achieve detection limits in the femtomole (10⁻¹⁵ mol) to zeptomole (10⁻²¹ mol) range. nih.govnih.gov
BODIPY Hydrazide: This fluorophore reacts with the reducing end of heparin disaccharides to form a highly fluorescent and stable derivative. nih.govnih.gov The method is one of the most sensitive reported for disaccharide compositional analysis, requiring only nanogram amounts of starting material. nih.govresearchgate.net The resulting BODIPY-labeled disaccharides can be effectively separated by reverse-phase HPLC. nih.govresearchgate.net
Dansylhydrazine: Similar to other hydrazide-containing fluorophores, dansylhydrazine is used to derivatize the reducing end of glycosaminoglycans, enabling their sensitive detection in chromatographic analyses.
2-Cyanoacetamide (B1669375): This reagent is often used in post-column derivatization for HPLC analysis. After the heparin disaccharides are separated on the HPLC column, they react with 2-cyanoacetamide to form highly fluorescent products, allowing for their sensitive detection. nih.govdaneshyari.com This method has been successfully applied to the compositional analysis of glycosaminoglycans from very small biological samples. nih.gov
These fluorescent labeling techniques not only enhance sensitivity but also improve the selectivity of the analysis, allowing for the specific detection of targeted disaccharides within intricate biological matrices. oup.com
Table 2: Common Fluorescent Labels for Heparin Disaccharide Analysis
| Labeling Reagent | Common Abbreviation | Detection Method | Key Feature |
|---|---|---|---|
| BODIPY FL Hydrazide | BODIPY | HPLC-Fluorescence, CE-LIF | Ultra-high sensitivity, reaching the zeptomole detection range. nih.govnih.gov |
| Dansylhydrazine | HPLC-Fluorescence | Established reagent for labeling the reducing end of carbohydrates. | |
| 2-Cyanoacetamide | HPLC-Fluorescence (Post-column) | Enables sensitive detection after chromatographic separation. nih.gov |
Pre-column and Post-column Derivatization Methodologies
The quantitative analysis of this compound and other heparin-derived disaccharides often necessitates derivatization to enhance detection sensitivity, particularly when using techniques like high-performance liquid chromatography (HPLC) with fluorescence detection or mass spectrometry (MS). Both pre-column and post-column derivatization strategies are employed, each with distinct advantages and considerations.
Pre-column Derivatization
Pre-column derivatization involves chemically modifying the disaccharides before their separation. This approach is widely adopted to introduce a fluorescent or chromophoric tag onto the molecule, significantly lowering the limits of detection and quantification. mdx.ac.uk
One common method is reductive amination, where a fluorescent label is attached to the reducing end of the disaccharide. mdx.ac.uk Reagents such as 2-aminoacridone (B130535) (AMAC) are used for this purpose. The process typically involves incubating the dried disaccharide sample with the AMAC reagent in a solution of sodium cyanoborohydride in dimethyl sulfoxide/acetic acid. This method has been successfully applied to the analysis of disaccharides from biological samples, enabling rapid separation and quantification by UPLC-MS. mdx.ac.uk Another fluorescent tag, dansylhydrazine, is utilized in a similar fashion, requiring the reaction to be carried out at elevated temperatures (e.g., 50°C for 2.5 hours) after sample dehydration. jst.go.jp Excess unreacted derivatization reagents from these reactions can sometimes interfere with the chromatographic analysis and may need to be removed, for instance, by using a solid-phase extraction (SPE) step with an amino-based column. jst.go.jp
For mass spectrometry-based quantification, isotopic labeling is a powerful pre-column strategy. Disaccharides can be tagged with aniline-containing stable isotopes (¹²C₆ and ¹³C₆). nih.gov This differential labeling allows for the simultaneous analysis and ratiometric comparison of different samples. The samples tagged with different isotopes have identical chromatographic retention times but are easily distinguished by the mass spectrometer, facilitating accurate relative quantification. nih.gov
Interactive Data Table: Comparison of Pre-column Derivatization Reagents
| Derivatization Reagent | Detection Method | Key Features | Reference |
|---|---|---|---|
| 2-Aminoacridone (AMAC) | UPLC-MS, Fluorescence | Rapid separation; excess reagent is hydrophobic and strongly retained on RP columns, minimizing interference. | nih.gov |
| Dansylhydrazine | HPLC-Fluorescence | Requires sample dehydration; excess reagent is fluorescent and may require removal. | jst.go.jp |
| ¹²C₆/¹³C₆ Aniline | Mass Spectrometry | Allows for differential isotopic tagging for relative quantification; no effect on retention time. | nih.gov |
Post-column Derivatization
Post-column derivatization offers an alternative by introducing the derivatizing agent after the chromatographic separation has occurred and before detection. This approach avoids potential issues related to the separation of multiple derivatized products and eliminates the need to remove excess reagent before injection. nih.gov
A well-established post-column method for heparin disaccharides involves the use of 2-cyanoacetamide. nih.gov After separation by reversed-phase ion-pair (RPIP)-HPLC, the column eluent is mixed with the 2-cyanoacetamide reagent in a reaction coil at an elevated temperature. This reaction generates a highly fluorescent product that can be monitored by a fluorescence detector. This technique is noted for its high sensitivity and has been successfully used to analyze disaccharide compositions from very small biological samples, including human urine. nih.gov However, a drawback of post-column derivatization is the requirement for a more complex HPLC system configuration, including an additional pump for the reagent, a mixing tee, and a reaction or cooling coil. nih.gov
Optimized Sample Preparation Protocols for Disaccharide Profiling
Accurate and reproducible profiling of this compound from complex biological matrices, such as human serum or tissue extracts, is critically dependent on robust sample preparation. The primary goals are to efficiently extract the disaccharides, remove interfering endogenous substances, and minimize analytical variability.
Fractionation and Solid Phase Extraction (SPE) Enhancements
Initial fractionation steps are often necessary to separate glycosaminoglycans (GAGs) from other high-molecular-weight components like proteins. This can be achieved using molecular weight cut-off (MWCO) filters (e.g., 50 kDa), which allow the smaller GAG chains to pass through while retaining larger proteins. researchgate.net
Following enzymatic digestion of the isolated GAGs into their constituent disaccharides, Solid Phase Extraction (SPE) is a crucial step for sample clean-up and concentration. Graphitized carbon SPE has proven highly effective for purifying oligosaccharides from biological matrices due to its selectivity for ionic compounds. nih.gov An optimized protocol for heparin disaccharides from human serum involves using a mixed-mode SPE format combining C18 and graphitized carbon. nih.gov This provides a rapid and inexpensive means for sample purification. nih.gov
In a specific protocol, after conditioning the SPE cartridge, the digested sample is loaded. A key enhancement is the use of a stepwise elution profile to separate different disaccharide species. Research has shown that the non-sulfated this compound (ΔUA-GlcN) can be selectively eluted from the graphitized carbon resin using a low concentration of organic solvent, such as 20% acetonitrile (ACN) in water. nih.gov The more highly sulfated disaccharides remain bound and are subsequently eluted with a higher concentration of ACN containing an ion-pairing agent (e.g., 40% ACN/0.05% trifluoroacetic acid). nih.gov This fractionation during the SPE step simplifies the subsequent chromatographic analysis. The recovery rates for this type of protocol are generally high and reproducible. nih.govresearchgate.net
Interactive Data Table: SPE Recovery of Heparin Disaccharides from Human Serum Matrix
| Disaccharide | Code | Elution Fraction | Average Recovery (%) | Standard Deviation (%) |
|---|---|---|---|---|
| ΔUA-GlcN | IV-H | 20% ACN/H₂O | 98 | 4 |
| ΔUA2S-GlcN | III-H | 40% ACN/0.05% TFA | 80 | 3 |
| ΔUA-GlcN6S | II-H | 40% ACN/0.05% TFA | 99 | 2 |
| ΔUA2S-GlcN6S | I-H | 40% ACN/0.05% TFA | 96 | 5 |
| ΔUA-GlcNAc | IV-A | 40% ACN/0.05% TFA | 102 | 4 |
| ΔUA2S-GlcNAc | III-A | 40% ACN/0.05% TFA | 99 | 2 |
| ΔUA-GlcNAc6S | II-A | 40% ACN/0.05% TFA | 101 | 1 |
| ΔUA2S-GlcNAc6S | I-A | 40% ACN/0.05% TFA | 96 | 2 |
| ΔUA-GlcNS | IV-S | 40% ACN/0.05% TFA | 110 | 4 |
| ΔUA2S-GlcNS | III-S | 40% ACN/0.05% TFA | 72 | 2 |
| ΔUA-GlcNS6S | II-S | 40% ACN/0.05% TFA | 95 | 3 |
| ΔUA2S-GlcNS6S | I-S | 40% ACN/0.05% TFA | 79 | 3 |
Data adapted from a study on compositional analysis of heparin/HS-derived disaccharides from human serum. nih.gov
Mitigation of Biological Matrix Effects in Quantitative Analysis
Biological matrix effects, which manifest as ionization suppression or enhancement in electrospray ionization mass spectrometry (ESI-MS), are a major challenge for accurate quantification. chromatographyonline.comnih.gov These effects are caused by co-eluting endogenous components (e.g., phospholipids, salts) that interfere with the ionization of the target analyte in the MS source.
Thorough sample preparation, as described with SPE, is the first and most critical step in mitigating matrix effects, as it removes a significant portion of interfering compounds. nih.govslideshare.net However, complete removal is often not possible.
The most robust and widely accepted strategy to compensate for residual matrix effects is the use of stable isotope-labeled internal standards. nih.govresearchgate.netnih.gov An ideal internal standard for this compound would be a ¹³C-labeled version of the same molecule. nih.govresearchgate.net These standards are chemically and physically identical to the analyte and will therefore co-elute during chromatography. nih.gov Crucially, they experience the same degree of ionization suppression or enhancement as the endogenous, unlabeled analyte. nih.govchromatographyonline.com
By adding a known amount of the isotopically labeled internal standard to the sample early in the preparation workflow, the ratio of the MS signal of the native analyte to the internal standard can be used for quantification. nih.gov This ratio remains constant even if the absolute signal intensity of both compounds fluctuates due to matrix effects. This approach effectively normalizes the analysis, correcting for variations in sample extraction efficiency, HPLC injection volume, and ionization efficiency, thereby ensuring high accuracy and precision in quantitative results. nih.gov The combination of optimized SPE cleanup and the use of stable isotope-labeled internal standards represents the state-of-the-art methodology for overcoming matrix effects in the quantitative analysis of this compound. nih.govnih.gov
Mechanistic Insights and Biological Implications in Research Models
Enzymatic Mechanisms of Heparin/Heparan Sulfate (B86663) Depolymerization by Heparinases
The generation of specific disaccharide units, including Heparin disaccharide IV-H (ΔUA,2S-GlcNS,6S), from the parent heparin/heparan sulfate (HS) polysaccharide chains is accomplished by a class of enzymes known as heparinases (or heparin lyases). These enzymes, primarily of bacterial origin, are indispensable tools for the structural and functional analysis of heparin and HS. nih.gov
Endolytic Cleavage Patterns and Active Site Characterization
Heparinases cleave the glycosidic linkages within heparin and HS chains via a β-elimination mechanism. neb.com This reaction results in the formation of a characteristic unsaturated double bond between C4 and C5 of the uronic acid residue at the non-reducing end of the newly formed oligosaccharide product. neb.com This double bond confers a unique ultraviolet absorbance at 232 nm, which is commonly used to monitor enzyme activity. nih.gov
The production of the trisulfated disaccharide IV-H is primarily attributed to the action of Heparinase I (EC 4.2.2.7). This enzyme exhibits a high degree of specificity, preferentially targeting and cleaving the glycosidic bond between a hexosamine and a 2-O-sulfated L-iduronic acid (IdoA2S). nih.govnih.gov The structure of this compound—comprising a 4,5-unsaturated uronic acid 2-sulfate and an N-sulfated, 6-O-sulfated glucosamine (B1671600)—is a direct result of Heparinase I's action on the most common repeating unit in highly sulfated heparin regions. nih.gov
Table 1: Specificity of Bacterial Heparinases
| Enzyme | Primary Cleavage Site | Typical Substrate | Major Products |
|---|---|---|---|
| Heparinase I | -GlcNS(6S)- a1-4 IdoA2S - | Highly sulfated heparin | Trisulfated disaccharides (e.g., IV-H) |
| Heparinase II | Broad specificity for both GlcA and IdoA linkages | Heparin and Heparan Sulfate | Various disaccharides |
| Heparinase III | -GlcNAc/NS(6S)- a1-4 GlcA - | Heparan Sulfate (low sulfation) | Disulfated & unsulfated disaccharides |
Data compiled from multiple sources. nih.govneb.comrndsystems.com
Characterization of the active site of heparinases reveals a catalytic mechanism involving key amino acid residues. In many heparinases, a histidine and a tyrosine residue are proposed to act in concert as a general base and a general acid, respectively. nih.gov The histidine residue abstracts a proton from the C5 of the uronic acid, facilitating the formation of the double bond, while the tyrosine residue protonates the glycosidic oxygen, leading to the cleavage of the polysaccharide chain. nih.gov The precise architecture of the enzyme's binding cleft and the arrangement of charged residues are responsible for accommodating the specific sulfation patterns of the substrate, thereby dictating the enzyme's cleavage specificity. nih.gov For Heparinase I, the active site is structured to recognize and bind the highly sulfated domains rich in IdoA2S-GlcNS(6S) repeats, leading to the efficient generation of this compound. nih.govnih.gov
Role of Heparin/Heparan Sulfate Disaccharides in Cellular and Molecular Processes (In Vitro Models)
While long chains of heparin/HS are known to be required for the full biological activity of many proteins, isolated disaccharides, particularly the trisulfated disaccharide IV-H, have been shown to exert distinct modulatory effects in various in vitro research models. These effects are highly dependent on the specific sulfation pattern of the disaccharide.
Modulation of Cell Signaling Pathways by Defined Disaccharide Motifs
Trisulfated heparin disaccharides (3S-DS), a class to which IV-H belongs, have been demonstrated to directly influence intracellular signaling cascades, particularly those involved in inflammation. In models using anti-CD3-activated T cells, 3S-DS was found to down-regulate the activity of Nuclear Factor-kappaB (NF-κB), a pivotal transcription factor that governs the expression of many pro-inflammatory genes. nih.gov This inhibition of NF-κB activation by the disaccharide subsequently leads to a reduction in the secretion of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ). nih.gov In contrast, monosulfated disaccharides showed no such effect, highlighting the critical role of the specific trisulfated motif. nih.gov
Regulation of Growth and Differentiation Factor Activities
The interaction between growth factors and their receptors is often critically dependent on the presence of heparan sulfate as a co-receptor. Research into the specific structural requirements for these interactions has shown that, in most cases, isolated disaccharides are not sufficient to mediate the formation of stable signaling complexes for factors like Fibroblast Growth Factor (FGF) and Vascular Endothelial Growth Factor (VEGF). nih.govresearchgate.net
Studies consistently demonstrate that longer oligosaccharides, typically octasaccharides (dp8) or larger, are the minimal length required for efficient binding and subsequent biological activity, such as promoting FGF-FGFR dimerization or binding VEGF. nih.govresearchgate.netoup.com However, compositional analysis of longer heparin-derived oligosaccharides that do show high-affinity binding to FGF•FGFR complexes reveals that the trisulfated disaccharide (triS), identical in structure to IV-H, is the dominant and, in some cases, the sole interacting structural unit. nih.gov This suggests that while a single disaccharide unit may have very low affinity, the repeating motif of the trisulfated disaccharide is the key structural component within larger, active oligosaccharides responsible for mediating these interactions. The high density of sulfate groups on the IV-H structure contributes the necessary electrostatic interactions that stabilize the growth factor-receptor complex.
Table 2: Heparin/HS Oligosaccharide Size Requirements for Growth Factor Binding
| Growth Factor | Minimal Binding Size (in vitro) | Key Structural Motif |
|---|---|---|
| FGF-1 | Hexasaccharide (dp6) / Octasaccharide (dp8) | IdoA(2S)-GlcNSO3(6S) |
| FGF-2 | Octasaccharide (dp8) | IdoA(2S)-GlcNSO3(6S) |
| VEGF165 | Octasaccharide (dp8) | Highly sulfated regions |
Data indicates minimal length for significant binding; longer chains often show higher affinity. nih.govresearchgate.netoup.com
Influence on Chemokine-Mediated Processes, Including Chemotaxis
Chemokines direct leukocyte migration by forming concentration gradients along the endothelial surface, a process stabilized by their interaction with cell surface heparan sulfate. Trisulfated heparin disaccharides have been shown to interfere with these processes. Specifically, 3S-DS inhibits the migration of T cells toward the chemokine CXCL12 (stromal cell-derived factor-1α) both in vitro and in vivo. nih.gov
The mechanism behind this inhibition involves the modulation of signaling events downstream of the CXCL12 receptor, CXCR4. Treatment with 3S-DS was found to attenuate the CXCL12-induced phosphorylation of Proline-rich tyrosine kinase 2 (Pyk2), a key signaling molecule in cell migration pathways. nih.gov Interestingly, the disaccharide did not appear to cause the internalization of the CXCR4 receptor itself. This targeted disruption of a specific signaling node demonstrates that even small disaccharide fragments can have potent and specific effects on complex biological processes like chemotaxis. nih.gov
Broader Applications in Basic Biomedical Research and Glycotechnology
This compound, as a structurally defined and pure biochemical reagent, has significant value in basic research and the advancing field of glycotechnology. medchemexpress.comtargetmol.com Its primary application is as a fundamental tool for dissecting the complex structure-activity relationships of heparin and heparan sulfate.
The availability of specific disaccharides, often produced through chemoenzymatic synthesis, allows researchers to probe the precise sulfation requirements for protein-glycan interactions. rsc.org By using libraries of different disaccharide and oligosaccharide structures, scientists can identify which specific sulfate groups (N-sulfo, 2-O-sulfo, 6-O-sulfo) are critical for binding to a particular growth factor, chemokine, or other heparin-binding protein. rsc.org This knowledge is crucial for understanding the molecular basis of HS function in physiology and disease.
Furthermore, these defined saccharide structures serve as essential analytical standards for the characterization of heparin-based drugs and for profiling HS composition in biological samples. nih.gov In glycotechnology, synthetic oligosaccharides built from defined disaccharide units are being explored for the development of novel therapeutics with more specific activities and fewer side effects than unfractionated heparin. nih.gov For instance, understanding the minimal binding motifs for growth factors or inflammatory proteins could lead to the design of specific antagonists that block pathological processes without affecting vital functions like blood coagulation.
Q & A
Q. How is heparin disaccharide IV-H detected and quantified in complex biological matrices?
this compound (ΔUA–GlcNAc,6S) is typically identified using ion-pairing reversed-phase microflow high-performance liquid chromatography coupled with mass spectrometry (IPRP-Mf-HPLC–MS) . Due to its low abundance and matrix interference, quantification relies on diagnostic ions in MS² spectra (e.g., m/z 217.9 for IV-H) to improve signal-to-noise ratios. For example, MS² analysis of IV-H isolates its characteristic fragments from overlapping matrix peaks, enabling precise quantification even at trace levels .
Q. What are the primary challenges in analyzing this compound compared to other disaccharides?
IV-H’s low abundance and structural similarity to other disaccharides (e.g., sulfation patterns) complicate detection. Matrix effects in biological samples (e.g., serum) often mask IV-H signals in MS¹ spectra. Researchers mitigate this by prioritizing MS²-based quantification and using unnatural internal standards (e.g., UA2S–GlcNCOEt6S) to normalize ionization variability. Additionally, optimizing chromatographic conditions (e.g., ion-pairing agent concentration) enhances separation .
Q. How does the disaccharide composition of heparin/HS influence experimental design for IV-H studies?
Heparin’s disaccharide heterogeneity requires sample preprocessing (e.g., enzymatic digestion with heparinases I/II/III) to isolate IV-H. Researchers must account for chain-length variability (10–50 disaccharide units) and source-dependent differences (e.g., porcine vs. bovine heparin). A minimum of 10 µg heparin is recommended for detecting minor disaccharides (<1% abundance) via UV or fluorescence detection .
Advanced Research Questions
Q. How can conflicting data on IV-H abundance across studies be resolved methodologically?
Discrepancies often arise from ionization efficiency differences in MS platforms (e.g., electrospray vs. MALDI) or source material variability (e.g., manufacturing processes). To reconcile
- Use cross-validated internal standards (e.g., isotopically labeled IV-H).
- Report sulfation levels as moles per disaccharide unit instead of weight percentages.
- Perform blinded reanalysis of samples using harmonized protocols (e.g., standardized LC gradients and ion-pairing agents) .
Q. What experimental strategies improve the sensitivity of IV-H detection in low-abundance samples?
- Pre-column derivatization : Labeling IV-H with fluorescent tags (e.g., 2-aminoacridone) enhances UV/fluorescence detection sensitivity by 10-fold .
- Microscale LC–MS : Reduces sample requirements to ≤1 µg heparin by minimizing column dead volume and using high-efficiency ionization sources .
- Data-dependent acquisition (DDA) : Prioritizes IV-H’s precursor ions in MS² scans to capture low-intensity signals .
Q. How do structural properties of IV-H impact its biological function, and how can this be studied experimentally?
IV-H’s N-acetylated and 6-O-sulfated structure influences interactions with growth factors (e.g., FGF2) and antithrombin III . To investigate:
- Use surface plasmon resonance (SPR) to measure binding kinetics between IV-H and target proteins.
- Perform competitive displacement assays with synthetic IV-H analogs to map sulfation-dependent binding sites.
- Correlate IV-H abundance in tissue-specific HS with functional outcomes (e.g., angiogenesis assays) .
Q. What statistical approaches are critical for interpreting IV-H compositional data in heterogeneous samples?
- Multivariate analysis : Principal component analysis (PCA) identifies source- or disease-specific disaccharide signatures, including IV-H.
- Error-weighted regression : Addresses heteroscedasticity in MS-based quantification (e.g., higher variance at low abundances).
- Bootstrapping : Estimates confidence intervals for IV-H abundance in small sample sizes (n < 10) .
Methodological Best Practices
- Sample preparation : Include heparinase digestion controls to confirm complete depolymerization .
- Data reporting : Provide raw MS² spectra and chromatograms in supplementary materials for reproducibility .
- Ethical considerations : Disclose heparin source (e.g., animal vs. synthetic) to address potential batch-to-batch variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
